Absence of Publicly Available Bioactivity Data vs. Annotated In-Class Compounds
A comprehensive search of ChEMBL, BindingDB, and PubChem BioAssay reveals no quantitative IC50, EC50, Ki, or Kd data for this specific compound. In contrast, structurally related WNT signaling inhibitors (e.g., the compound series exemplified in US10287267) return multiple EC50 values in the low nanomolar to micromolar range in SW480 colon carcinoma reporter assays [1]. This data gap means the target compound cannot be directly compared via potency to its closest annotated analogs. For the unsubstituted parent compound, N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, a single binding affinity of Ki = 227 nM has been reported against alpha-synuclein, but this target is distinct from WNT or sigma pathways [2].
| Evidence Dimension | Publicly available receptor binding/functional activity data |
|---|---|
| Target Compound Data | No quantitative bioactivity data found in public domain (ChEMBL, BindingDB, PubChem) as of April 2026. |
| Comparator Or Baseline | Closest structurally annotated analog (N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, CID 71454997): Ki = 227 nM (alpha-synuclein displacement assay). |
| Quantified Difference | Not calculable due to absence of target-specific data for the target compound. |
| Conditions | Bioactivity database mining; experimental context for comparator: recombinant alpha-synuclein fluorescence displacement assay. |
Why This Matters
For procurement, this means the compound is a tool whose activity profile is undefined relative to its chemical class, necessitating complete de novo characterization before use in any biological assay.
- [1] BindingDB Entry BDBM385043, US10287267 Compound 4; Wnt reporter assay EC50 data. View Source
- [2] BindingDB Entry BDBM50103981, CHEMBL3593906; Alpha-synuclein binding assay Ki data. View Source
